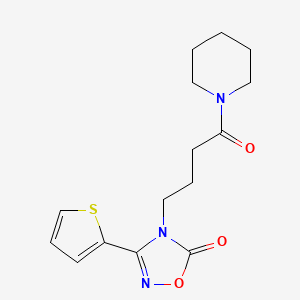
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide, also known as MAZ51, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that has been developed to target specific biological pathways and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mecanismo De Acción
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide acts as an inhibitor of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and metabolism. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins by binding to specific regions of these proteins.
Biochemical and Physiological Effects:
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. In cancer cells, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative diseases, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit protein aggregation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in lab experiments is its specificity for certain biological pathways. This allows researchers to target specific pathways and study their effects on various biological processes. However, one limitation of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential use of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide involves several steps, starting with the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4-benzotriazine-3-carboxamide in the presence of a base to form N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
Propiedades
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-25-15-9-8-12(11-5-4-10-19-16(11)15)21-18(24)17-20-13-6-2-3-7-14(13)22-23-17/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABSUOJIUBBPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=NC4=CC=CC=C4N=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide](/img/structure/B6624721.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)

![2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole](/img/structure/B6624742.png)
![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![6-methyl-2-(methylamino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6624769.png)
![methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate](/img/structure/B6624772.png)
![2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B6624778.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![N-[3-chloro-2-(dimethylamino)phenyl]-5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxamide](/img/structure/B6624790.png)
![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
